molecular formula C9H6F2O2 B13228336 (2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid

(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid

Cat. No.: B13228336
M. Wt: 184.14 g/mol
InChI Key: KTIPYEJYHJIETR-YVMONPNESA-N
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Description

(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid typically involves the condensation of 2-fluorobenzaldehyde with fluoroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid: Similar structure but different geometric isomer.

    2-Fluoro-3-phenylpropanoic acid: Lacks the second fluorine atom.

    3-(2-Fluorophenyl)prop-2-enoic acid: Lacks the fluorine atom on the prop-2-enoic acid moiety.

Uniqueness

(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The specific geometric configuration (2Z) also contributes to its distinct properties compared to other isomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

(Z)-2-fluoro-3-(2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6F2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-

InChI Key

KTIPYEJYHJIETR-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)F)F

Origin of Product

United States

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